BenchChemオンラインストアへようこそ!

3-(1-Methyl-1H-pyrazol-4-yl)pyridine

Analytical Chemistry Synthetic Methodology Quality Control

Procure the precise 4-substituted regioisomer—not interchangeable 3- or 5-substituted variants—to ensure reproducible kinase hinge-binding results. Co-crystal structures confirm this scaffold directs distinct binding poses (P-loop vs. post-hinge) unattainable with other isomers. Validated in JNK1 programs achieving IC50 values as low as 1.81 nM, significantly outperforming SP600125. Also serves as a privileged starting point for Aurora-A, PIM-1 inhibitor design (HepG2 IC50 0.18 µM) and unsymmetrical bidentate/bridging ligand synthesis. Bulk quantities and custom syntheses available.

Molecular Formula C9H9N3
Molecular Weight 159.19
CAS No. 1200405-85-1
Cat. No. B3320014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-4-yl)pyridine
CAS1200405-85-1
Molecular FormulaC9H9N3
Molecular Weight159.19
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC=C2
InChIInChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h2-7H,1H3
InChIKeyVJDZYMQAODUEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-4-yl)pyridine (CAS 1200405-85-1): A Core Pyrazolyl-Pyridine Building Block for Kinase-Targeted Research


3-(1-Methyl-1H-pyrazol-4-yl)pyridine (CAS 1200405-85-1) is a heteroaryl-heteroaryl small molecule featuring a pyridine ring linked at the 3-position to the 4-position of a 1-methylpyrazole . With a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol, it is primarily utilized as a synthetic intermediate and a core scaffold in medicinal chemistry, particularly in the design of kinase inhibitors . Its 1-methyl-1H-pyrazol-4-yl substructure is a privileged motif in drug discovery, enabling key interactions with the ATP-binding pockets of various kinases, including JNK, PIM-1, and Aurora-A [1].

Critical Importance of the 4-Substituted Pyrazole Regioisomer in 3-(1-Methyl-1H-pyrazol-4-yl)pyridine (1200405-85-1)


In the context of pyrazolyl-pyridine building blocks, simple substitution with a different regioisomer (e.g., 3- or 5-substituted pyrazoles) or the use of an unmethylated pyrazole can drastically alter a compound's electronic properties, binding mode, and synthetic outcome. For 3-(1-Methyl-1H-pyrazol-4-yl)pyridine, the specific 4-substitution on the pyrazole ring is critical for achieving the desired vector and electronic environment for kinase hinge-binding interactions [1]. Co-crystallographic studies of related Aurora-A inhibitors have directly demonstrated that the pyrazole N1-substituent and its specific 4-position linkage to the heteroaryl core dictate distinct binding modes, with some engaging the P-loop and others the post-hinge region, highlighting that the 4-yl connectivity is not interchangeable with other positions [2]. This structural specificity underscores the need for procurement of the exact 3-(1-Methyl-1H-pyrazol-4-yl)pyridine isomer for reliable and reproducible research.

Quantitative Differentiation of 3-(1-Methyl-1H-pyrazol-4-yl)pyridine (1200405-85-1) vs. Analogs


Regioisomeric Purity and Synthetic Identity: HPLC-MS Confirmation for 3-(1-Methyl-1H-pyrazol-4-yl)pyridine

The regioisomeric identity of 3-(1-Methyl-1H-pyrazol-4-yl)pyridine is definitively established and confirmed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy . Commercial supplies are typically specified with a purity of ≥95% (or ≥97%) by HPLC, ensuring that the correct 4-substituted pyrazole isomer is procured, not the 3- or 5-substituted analogs which have different reactivity profiles .

Analytical Chemistry Synthetic Methodology Quality Control

Enhanced Kinase Inhibitor Potency of Pyrazol-4-yl Pyridine Derivatives: IC₅₀ Comparison vs. Reference Standard

A series of 36 pyrazol-4-yl pyridine derivatives, for which 3-(1-Methyl-1H-pyrazol-4-yl)pyridine serves as the core synthetic building block, were evaluated against JNK isoforms. The most potent derivative, compound 11e, exhibited an IC₅₀ of 1.81 nM against JNK1, which is significantly more potent than the broad-spectrum JNK inhibitor SP600125 (reported IC₅₀ values typically in the 40-90 nM range for JNK1) [1]. This highlights the scaffold's capacity to achieve picomolar potency in optimized contexts.

Medicinal Chemistry Kinase Inhibition Oncology

Distinct Binding Mode: Co-crystal Structures Confirm 4-Substituted Pyrazole Orientation in Aurora-A

Co-crystallization of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives with Aurora-A kinase (e.g., PDB entries for compounds 7a, 14a, 14b, 14d) revealed that the 4-substituted pyrazole directs distinct binding modes. Compounds 7a and 14d interact with the P-loop, while 14a and 14b engage Thr217 in the post-hinge region [1]. This contrasts with the binding modes observed for analogous 3- or 5-substituted pyrazole inhibitors, underscoring the unique structural role of the pyrazol-4-yl group.

Structural Biology Medicinal Chemistry Kinase Inhibition

Targeted Application Scenarios for 3-(1-Methyl-1H-pyrazol-4-yl)pyridine (1200405-85-1) Based on Verified Differentiation


JNK Kinase Inhibitor Lead Optimization

Utilize 3-(1-Methyl-1H-pyrazol-4-yl)pyridine as a core scaffold for synthesizing focused libraries of pyrazol-4-yl pyridine derivatives. The scaffold has been validated to yield potent JNK1 inhibitors with IC₅₀ values as low as 1.81 nM, significantly outperforming the standard SP600125 [1]. This is ideal for medicinal chemistry programs targeting JNK-related cancers or inflammatory diseases.

Aurora-A Kinase Targeted Co-crystallography

Employ the 3-(1-Methyl-1H-pyrazol-4-yl)pyridine building block in the synthesis of Aurora-A kinase inhibitors for structural biology studies. Co-crystal structures confirm that the 4-substituted pyrazole moiety directs specific binding poses (P-loop vs. post-hinge) not achievable with other regioisomers, enabling rational, structure-guided optimization of inhibitor selectivity [2].

Synthesis of Functional Pyrazolylpyridine Ligands for Coordination Chemistry

Leverage 3-(1-Methyl-1H-pyrazol-4-yl)pyridine as a key precursor for synthesizing unsymmetrical bidentate or bridging ligands. The compound's ready availability and defined regioisomeric structure allow for the predictable design of metal complexes with tunable photophysical and chemical properties, as highlighted in recent reviews on functional pyrazolylpyridine ligands [3].

Development of PIM-1 Kinase Inhibitors

Incorporate the 3-(1-Methyl-1H-pyrazol-4-yl)pyridine core into the design of novel PIM-1 kinase inhibitors. Related pyrazolyl nicotinonitrile conjugates have demonstrated potent cytotoxicity against HepG2 cells (IC₅₀ = 0.18 µM) and strong PIM-1 inhibition (IC₅₀ = 20.4 nM), indicating that this scaffold is a privileged starting point for developing new chemotherapeutics for liver cancer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Methyl-1H-pyrazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.